molecular formula C11H15BrFN B12103588 [(5-Bromo-2-fluorophenyl)methyl](butan-2-yl)amine

[(5-Bromo-2-fluorophenyl)methyl](butan-2-yl)amine

Cat. No.: B12103588
M. Wt: 260.15 g/mol
InChI Key: YVKIPUPGMBCHAL-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15BrFN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with bromine and fluorine atoms

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H15BrFN/c1-3-8(2)14-7-9-6-10(12)4-5-11(9)13/h4-6,8,14H,3,7H2,1-2H3

InChI Key

YVKIPUPGMBCHAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylmethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring. This can be achieved using reagents such as N-bromosuccinimide (NBS) for bromination and a suitable fluorinating agent.

    Alkylation: The brominated and fluorinated phenylmethylamine is then subjected to alkylation with butan-2-ylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of (5-Bromo-2-fluorophenyl)methylamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromine or fluorine atoms.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)methylamine
  • (5-Bromo-2-methylphenyl)methylamine
  • (5-Bromo-2-nitrophenyl)methylamine

Uniqueness

(5-Bromo-2-fluorophenyl)methylamine is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Biological Activity

(5-Bromo-2-fluorophenyl)methylamine is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure significantly influences its chemical properties, enhancing its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (5-Bromo-2-fluorophenyl)methylamine is C₁₁H₁₅BrFN. The compound features a phenyl ring substituted with both bromine and fluorine, which can enhance binding affinity to various biological targets, such as enzymes and receptors. The unique combination of these halogens imparts distinct electronic properties that can affect the compound's reactivity and selectivity compared to similar compounds.

The mechanism of action for (5-Bromo-2-fluorophenyl)methylamine involves its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, which may contribute to its therapeutic applications.

Biological Activities

Research indicates that (5-Bromo-2-fluorophenyl)methylamine exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For example, compounds structurally related to (5-Bromo-2-fluorophenyl)methylamine have shown IC50 values in the low micromolar range against several tumor cell lines (e.g., HePG-2, Hep-2) .
  • Enzyme Inhibition : The halogen substituents in the compound can enhance its ability to inhibit specific enzymes involved in critical biochemical pathways. This property is particularly relevant for drug development targeting metabolic pathways in cancer cells .
  • Binding Affinity : Studies have shown that halogenated compounds often exhibit increased binding affinity for certain receptors compared to their non-halogenated counterparts. This characteristic may enhance the efficacy of (5-Bromo-2-fluorophenyl)methylamine as a pharmaceutical agent .

Case Studies

Several studies have explored the biological activity of compounds similar to (5-Bromo-2-fluorophenyl)methylamine:

Study 1: Anticancer Potential

A study evaluated various halogenated phenylmethylamines for their anticancer properties against different cell lines. Results indicated that compounds with bromine and fluorine substitutions exhibited significant cytotoxicity, with IC50 values ranging from 0.29 to 0.90 µM . This suggests that (5-Bromo-2-fluorophenyl)methylamine could have similar or enhanced anticancer effects.

Study 2: Enzyme Interaction

Research on enzyme interactions revealed that halogenated derivatives could effectively inhibit key enzymes involved in cancer metabolism. For example, a related compound demonstrated potent inhibition of topoisomerase II, a target important for cancer therapy . Such findings underscore the potential of (5-Bromo-2-fluorophenyl)methylamine in therapeutic applications.

Comparative Analysis with Similar Compounds

The following table highlights key features of structurally similar compounds:

Compound NameKey FeaturesIC50 (µM)
(5-Bromo-2-chlorophenyl)methylamineContains chlorine instead of fluorineNot specified
(5-Bromo-2-methylphenyl)methylamineLacks halogen substitution at the 2-positionNot specified
(5-Bromo-2-nitrophenyl)methylamineContains a nitro group instead of a fluorine atomNot specified
(5-Bromo-2-fluorophenyl)methylamineUnique dual substitution enhancing reactivityPotentially <0.90

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